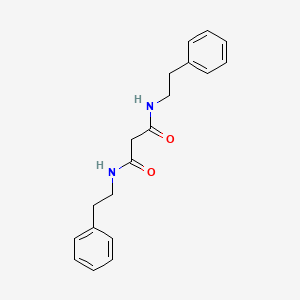

N,N'-Diphenethyl-malonamide

Vue d'ensemble

Description

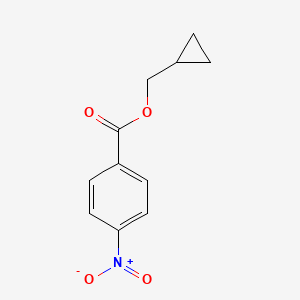

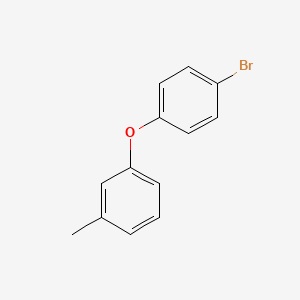

“N,N’-Diphenethyl-malonamide” is a chemical compound with the molecular formula C19H22N2O2 . It has an average mass of 310.390 Da and a mono-isotopic mass of 310.168121 Da .

Synthesis Analysis

The synthesis of malonamide derivatives has been reported in the literature . A one-pot, five-component condensation reaction of isocyanide, Meldrum’s acid, arylidene malononitrile, and two amine molecules in CH2Cl2 at ambient temperature can be used to synthesize malonamide derivatives .

Molecular Structure Analysis

The molecular structure of “N,N’-Diphenethyl-malonamide” consists of 19 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Further structural analysis would require more specific data or computational modeling.

Chemical Reactions Analysis

While specific chemical reactions involving “N,N’-Diphenethyl-malonamide” are not detailed in the search results, malonamide derivatives have been synthesized via a five-component reaction involving isocyanide, Meldrum’s acid, an arylidene malononitrile, and an amine .

Physical And Chemical Properties Analysis

“N,N’-Diphenethyl-malonamide” has a molecular formula of C19H22N2O2 and an average mass of 310.390 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Applications De Recherche Scientifique

Medicinal Chemistry

N,N’-Diphenethyl-malonamide (MD) has garnered attention in medicinal chemistry due to its intriguing properties. Researchers have observed that MDs possess several noteworthy effects:

- Antidiabetic Properties : Some MDs exhibit potent antidiabetic activity .

- k-opioid Receptor Agonists : Certain MD derivatives act as k-opioid receptor agonists, which could have implications for pain management and analgesia .

- Anticancer Potential : MDs have been investigated as potential anticancer agents, although further research is needed to fully understand their mechanisms .

Metal Extraction

MDs play a crucial role in metal extraction studies. Here’s why:

- Selective Extractors : MDs are efficient and selective extractors of lanthanides, actinides, and other transition metals from aqueous phases .

- Stability under Acidic Conditions : MDs remain stable under acidic/low pH conditions, making them ideal ligands for metal extraction processes .

Synthesis and Routes

Routes to access MDs generally involve substrates with a methylenedicarbonyl (MDC) moiety. Notably, malonic esters are commonly used due to their low cost, ease of handling, and safety. Most MDs are obtained as solids, with some available as stable oils .

Mécanisme D'action

Mode of Action

The mode of action of N,N’-Diphenethyl-malonamide involves its interaction with its targets, leading to various changes. One study suggests that it plays a role in the solvent extraction of metal ions from nitric acid solutions . The extraction process involves two principal mechanisms: a co-ordinative mechanism for the extraction of metal cations at low nitric acid concentrations, and an ion-pair mechanism involving the mono- or di-protonated malonamide and the metal anions at higher nitric acid concentrations .

Biochemical Pathways

It’s known that the compound plays a role in the extraction of metal ions, suggesting it may interact with biochemical pathways related to metal ion homeostasis .

Result of Action

Its role in the extraction of metal ions suggests it may influence cellular processes related to metal ion homeostasis .

Propriétés

IUPAC Name |

N,N'-bis(2-phenylethyl)propanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-18(20-13-11-16-7-3-1-4-8-16)15-19(23)21-14-12-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHYVHRJAHLOLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368534 | |

| Record name | N,N'-Diphenethyl-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676044 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

67942-22-7 | |

| Record name | N,N'-Diphenethyl-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S)-3-azaniumylbutyl]-diethylazanium](/img/structure/B3055858.png)

![9-Methoxy-4-oxaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B3055870.png)

![1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one](/img/structure/B3055871.png)

![1-Heptanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-](/img/structure/B3055873.png)

![Benzyl 2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetate](/img/structure/B3055875.png)